7-Chloro-2-methylquinoline-3-carboxylic acid

Ion Channel Modulation KCNQ2/3 Antagonist Neuroscience

7-Chloro-2-methylquinoline-3-carboxylic acid (CAS 171270-39-6) features a critical 7-Cl,2-Me substitution pattern essential for target engagement. Generic quinoline analogs are not valid substitutes—this scaffold is validated at KCNQ2/3 (IC50 120 nM), NNMT (Ki 89 nM), and MAO-B (IC50 209 nM). Supplied as ≥97% solid (mp 214–216 °C) for reliable formulation and synthesis. Use a cited standard to eliminate assay variability and accelerate lead optimization.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 171270-39-6
Cat. No. B071078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylquinoline-3-carboxylic acid
CAS171270-39-6
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O
InChIInChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
InChIKeyMBUYIVCGUGFJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methylquinoline-3-carboxylic acid (CAS 171270-39-6): A Versatile Heterocyclic Building Block with Documented Biological Activity


7-Chloro-2-methylquinoline-3-carboxylic acid (CAS 171270-39-6) is a halogenated heterocyclic compound belonging to the quinoline-3-carboxylic acid class, characterized by a chloro substituent at the 7-position and a methyl group at the 2-position . This specific substitution pattern on the quinoline core distinguishes it from other quinoline carboxylic acid derivatives and imparts unique physicochemical and biological properties. The compound is primarily utilized as a research chemical and synthetic intermediate, with documented in vitro activity against several pharmacologically relevant targets, including the KCNQ2/Q3 potassium channel, nicotinamide N-methyltransferase (NNMT), and monoamine oxidase B (MAO-B) [1]. It is commercially available from multiple suppliers, typically with a purity of ≥95% .

Why 7-Chloro-2-methylquinoline-3-carboxylic acid Cannot Be Substituted with Generic Quinoline-3-Carboxylic Acid Analogs


Generic substitution with other quinoline-3-carboxylic acid derivatives is not scientifically valid due to the pronounced impact of the 7-position halogen and the 2-position methyl group on both biological target engagement and physicochemical properties [1]. The chloro substituent at the 7-position is a critical determinant of activity; for example, in the context of KCNQ2/3 channel modulation, the specific halogen and its position can drastically alter potency and selectivity [2]. Similarly, the methyl group at the 2-position influences the compound's ability to interact with enzymes like NNMT, where the scaffold's electronic and steric profile governs binding affinity [3]. Therefore, substituting this compound with an unsubstituted or differently substituted analog (e.g., 6-chloro or 2-methylquinoline-3-carboxylic acid) would yield unpredictable and likely inferior results in downstream assays, as evidenced by the quantitative data below.

Quantitative Evidence Differentiating 7-Chloro-2-methylquinoline-3-carboxylic acid from its Closest Analogs


Selective Antagonism at KCNQ2/Q3 Potassium Channels

7-Chloro-2-methylquinoline-3-carboxylic acid demonstrates potent antagonist activity at the human KCNQ2/Q3 potassium channel, a target implicated in neuronal excitability and pain [1]. While a direct head-to-head comparison with all close analogs is not available in the public domain, this compound's activity (IC50 = 120 nM) provides a distinct potency benchmark within the quinoline-3-carboxylic acid class. For context, many unsubstituted or differently substituted quinoline-3-carboxylic acid derivatives exhibit significantly weaker or no activity at this target. This data point allows researchers to select this compound specifically for KCNQ2/3-related studies.

Ion Channel Modulation KCNQ2/3 Antagonist Neuroscience

Potent Inhibition of Human Nicotinamide N-Methyltransferase (NNMT)

This compound is a potent inhibitor of human nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic regulation and cancer [1]. The reported inhibitory constant (Ki) of 89 nM places it among the more active quinoline-based NNMT inhibitors. In the context of a comprehensive structure-activity relationship (SAR) study, compounds within this chemical space exhibited over a 1000-fold range in activity, underscoring the critical importance of specific substitution patterns for achieving high potency [2]. This quantitative data differentiates it from less potent analogs where a different halogen or its absence would likely result in significantly reduced inhibition.

Metabolic Disease NNMT Inhibition Cancer Metabolism

Inhibition of Rat Monoamine Oxidase B (MAO-B)

7-Chloro-2-methylquinoline-3-carboxylic acid exhibits moderate inhibitory activity against rat monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative diseases like Parkinson's [1]. The reported IC50 of 209 nM in a rat brain mitochondrial homogenate assay is a specific, verifiable data point. While many quinoline derivatives are known to inhibit MAO enzymes, the specific 7-chloro-2-methyl pattern yields this precise level of activity. This contrasts with the general class of methylquinolines, which have been reported as weak inhibitors of MAO-B [2]. This specific quantitative value allows for direct comparison in the context of MAO-B inhibitor development.

Neurodegeneration MAO-B Inhibition Parkinson's Disease

Selectivity Profile Against Cytochrome P450 Enzymes

In addition to its target activity, the selectivity of 7-Chloro-2-methylquinoline-3-carboxylic acid against common cytochrome P450 (CYP) drug-metabolizing enzymes has been partially characterized [1]. The compound shows weak inhibition of CYP3A4 (IC50 = 3,900 nM) and CYP2D6 (IC50 = 19,900 nM). This data indicates a considerable window between target engagement (e.g., KCNQ2/Q3 IC50 = 120 nM) and potential off-target CYP interactions. This selectivity profile is a crucial differentiator, as many quinoline-based compounds are known for their interactions with CYP enzymes. This quantitative data provides a preliminary assessment of drug-drug interaction risk, a feature not available for most generic analogs.

Drug Metabolism CYP Inhibition ADME-Tox

Defined Physicochemical Properties for Procurement and Handling

For procurement and laboratory handling, 7-Chloro-2-methylquinoline-3-carboxylic acid has well-defined and verified physicochemical properties . These include a precisely reported melting point of 214–216 °C (417–421 °F) and a standard commercial purity of ≥95% . In contrast, some close analogs, such as the 7-fluoro derivative, have different melting points (and thus different solid-state properties) or may not have these values as widely and consistently reported across multiple reputable vendor datasheets. This ensures that when this specific compound is ordered, researchers can reliably verify its identity and quality against a known, stable standard, which is crucial for reproducibility.

Chemical Procurement Quality Control Compound Management

Optimal Scientific and Industrial Application Scenarios for 7-Chloro-2-methylquinoline-3-carboxylic acid Based on Verified Evidence


Validated Chemical Probe for KCNQ2/3 Potassium Channel Studies

Given its potent and documented antagonist activity at the KCNQ2/Q3 channel (IC50 = 120 nM), this compound is ideally suited as a pharmacological tool for investigating the role of these channels in neuronal excitability, pain signaling, and related disorders [1]. It provides a reproducible and citable starting point for in vitro electrophysiology experiments, enabling researchers to bypass the uncertainty of screening uncharacterized analogs.

Scaffold for Structure-Guided NNMT Inhibitor Optimization

With a confirmed Ki of 89 nM against human NNMT, this compound serves as a high-value starting point for medicinal chemistry programs targeting metabolic diseases and cancer [2]. Its position within a published SAR landscape provides a rational basis for further derivatization and optimization, accelerating lead identification compared to starting from a less active or uncharacterized quinoline core.

Reference Standard for MAO-B Inhibition Assays

The well-defined IC50 value of 209 nM against rat MAO-B makes this compound a useful reference standard for in vitro enzyme inhibition assays in neurodegenerative disease research [3]. Its consistent activity profile can be used to benchmark assay performance and validate new experimental protocols, ensuring comparability across different studies and laboratories.

Reliable Building Block for Heterocyclic Chemistry

As a high-purity (≥95%) solid with a well-characterized melting point (214–216 °C), 7-Chloro-2-methylquinoline-3-carboxylic acid is a dependable synthetic intermediate for creating diverse quinoline-based libraries . Its defined physical properties facilitate accurate weighing, handling, and purification, which is essential for robust and reproducible synthetic chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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